![molecular formula C13H15ClN2 B12541592 Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- CAS No. 821777-06-4](/img/structure/B12541592.png)
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-
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Overview
Description
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is an organic compound with the molecular formula C13H15ClN2. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. The compound is notable for its unique structure, which includes a chloro substituent and an ethyl(2-methyl-2-propenyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzonitrile reacts with an amine under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of a suitable precursor, such as 2-chlorotoluene, followed by further functionalization to introduce the ethyl(2-methyl-2-propenyl)amino group. The process is optimized for high yield and purity, often involving catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
Benzonitrile derivatives are often utilized as intermediates in organic synthesis. They serve as building blocks for the development of more complex molecules. The unique structure of benzonitrile, with its nitrile functional group, allows for various chemical reactions, including nucleophilic substitutions and cycloadditions.
Biology
Research has indicated that benzonitrile derivatives exhibit significant biological activity:
- Anticancer Activity : Studies have shown that benzonitrile derivatives can induce apoptosis in cancer cells. For instance, one study demonstrated that the compound effectively inhibited the growth of breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against several pathogens, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects .
Medicine
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is being explored for its therapeutic applications:
- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases, including cancer and infections caused by resistant bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on mouse models evaluated the anticancer efficacy of benzonitrile derivatives. Results indicated a significant reduction in tumor size compared to control groups. Histological analyses showed increased markers of apoptosis within treated tumors, highlighting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Resistance
In response to rising antimicrobial resistance, researchers investigated the potential of benzonitrile as an adjunct treatment. The findings revealed that combining this compound with existing antibiotics enhanced their effectiveness against resistant bacterial strains, suggesting a synergistic effect that could be crucial in clinical settings .
Mechanism of Action
The mechanism by which benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The nitrile group can also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the ethyl(2-methyl-2-propenyl)amino group.
4-Amino-2-chlorobenzonitrile: Contains an amino group instead of the ethyl(2-methyl-2-propenyl)amino group.
2-Aminobenzonitrile: Lacks the chloro substituent and the ethyl(2-methyl-2-propenyl)amino group.
Uniqueness
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is unique due to the presence of both the chloro and ethyl(2-methyl-2-propenyl)amino groups, which confer distinct chemical and biological properties
Biological Activity
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- (CAS Number: 1266844-69-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15ClN2
- Molecular Weight : 234.725 g/mol
- Structure : The compound features a benzonitrile core with a chloro substituent and an ethyl(2-methyl-2-propenyl)amino group.
Biological Activity Overview
Benzonitrile derivatives have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies.
Antimicrobial Activity
Research indicates that certain benzonitrile derivatives exhibit significant antimicrobial properties. A study involving structural analogs of benzonitrile demonstrated that modifications to the amino group can enhance antibacterial activity against various pathogens.
Compound | Activity | Reference |
---|---|---|
Benzonitrile Derivative A | Moderate Antibacterial | |
Benzonitrile Derivative B | Strong Antifungal |
Anticancer Potential
The compound's structural characteristics suggest potential as a tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate anabolic activity in muscle and bone while minimizing unwanted effects on other tissues.
A patent describes compounds similar to benzonitrile that exhibit high affinity for androgen receptors, demonstrating significant anticancer activity against prostate cancer cell lines:
- Mechanism : Compounds act as antagonists to androgen receptors, inhibiting cancer cell proliferation.
- Efficacy : In vitro studies have shown that these compounds can reduce the growth of prostate cancer cells significantly.
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of benzonitrile derivatives.
- Findings : The study found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the functional groups attached to the benzonitrile core.
-
Androgen Receptor Modulation :
- Objective : To assess the potential of benzonitrile derivatives as SARMs.
- Results : The compounds showed selective antagonistic activity on androgen receptors, with minimal side effects observed in non-target tissues.
Research Findings
Recent research has focused on the synthesis and characterization of benzonitrile derivatives and their biological activities. Key findings include:
- Synthesis Methods : Various synthetic routes have been developed to create derivatives with enhanced biological activity.
- Molecular Docking Studies : Computational studies indicate strong binding affinities of these compounds to target proteins involved in cancer progression.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]benzonitrile?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-4-aminobenzonitrile with ethyl(2-methyl-2-propenyl) bromide under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Purification typically involves column chromatography, as demonstrated for analogous benzonitrile derivatives . Optimization of solvent systems (e.g., hexane/ethyl acetate gradients) is critical for isolating the product.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- IR Spectroscopy : Identifies functional groups such as nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) .
- NMR : ¹H NMR resolves the ethyl, propenyl, and aromatic protons, while ¹³C NMR confirms nitrile (δ ~115–120 ppm) and quaternary carbons.
- HR-MS : Validates molecular weight (exact mass calculation required) and fragmentation patterns .
Q. How can solubility and stability issues be addressed during experimental workflows?
- Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies. Storage under inert atmosphere (N₂/Ar) at –20°C is recommended to prevent oxidation of the propenyl group .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions on the benzonitrile ring?
- The electron-withdrawing nitrile group directs electrophilic substitution to the meta position. Steric hindrance from the ethyl(2-methyl-2-propenyl)amino group further influences reactivity, favoring specific regioisomers. Computational studies (DFT) can model charge distribution and transition states to predict outcomes .
Q. Can this compound serve as a precursor for catalytic or materials science applications?
- The propenyl group offers sites for polymerization or cross-linking, potentially enabling use in conductive polymers. The amino group may act as a ligand for metal coordination complexes, relevant in catalysis. Preliminary studies on similar benzonitriles show corrosion inhibition properties, suggesting electrochemical applications .
Q. How do steric and electronic effects impact the compound’s reactivity in cross-coupling reactions?
- Steric bulk from the ethyl(2-methyl-2-propenyl)amino group may limit accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the nitrile can stabilize intermediates in nucleophilic aromatic substitution. Controlled experiments with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) are needed to assess feasibility .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger) can model binding affinity to enzymes or receptors. For example, the nitrile group may form hydrogen bonds with active-site residues, while the propenyl chain could enhance lipophilicity. MD simulations assess stability of ligand-target complexes .
Q. Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to reconcile variability?
- shows yields of 50–70% for analogous benzonitriles using column chromatography, while reports lower yields (30–40%) for more complex derivatives. Differences arise from steric hindrance and competing side reactions. Mitigation strategies include optimizing reaction time, temperature, and stoichiometry of the amino precursor .
Q. Conflicting solubility data in polar vs. nonpolar solvents: What factors contribute?
- The compound’s amphiphilic nature (polar nitrile vs. hydrophobic ethyl/propenyl groups) may cause divergent solubility reports. Solvent polarity index and temperature gradients should be systematically tested. For example, DCM may dissolve the compound at elevated temperatures but precipitate it at RT .
Q. Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Analytical Validation : Combine LC-MS with 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Computational Workflows : Employ Gaussian or ORCA for DFT calculations to predict reaction pathways and electronic properties .
Properties
CAS No. |
821777-06-4 |
---|---|
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-chloro-4-[ethyl(2-methylprop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3 |
InChI Key |
USXYPRWSALDBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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